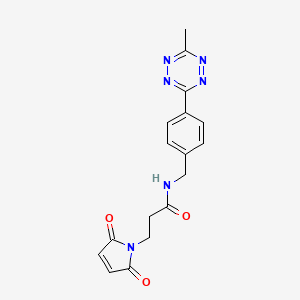
Hydrazide-PEG4-Desthiobiotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazide-PEG4-Desthiobiotin is a pegylated, carbonyl-reactive labeling reagent. It is designed to label macromolecules at carbohydrate groups that have been oxidized to form aldehydes. The compound features a biotin-like group that can be eluted from streptavidin, making it useful for cell surface glycoprotein labeling and purification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Hydrazide-PEG4-Desthiobiotin involves the conjugation of hydrazide to polyethylene glycol (PEG) and desthiobiotin. The hydrazide group reacts with carbonyls (aldehydes and ketones) to form a hydrazone linkage. This reaction typically occurs under slightly acidic conditions (pH 4 to 6) using buffers such as sodium acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is often provided in a No-Weigh format to eliminate the difficulties associated with weighing small quantities of reagent and to maximize protection from degradation .
Types of Reactions:
Oxidation: The compound can react with aldehydes formed by periodate-oxidation of sugar groups.
Substitution: The hydrazide group can react with aldehydes and ketones to form hydrazone linkages.
Common Reagents and Conditions:
Sodium Periodate (NaIO4): Used for the oxidation of sugar moieties to generate aldehyde groups.
Sodium Cyanoborohydride: Used to reduce hydrazone linkages to stable secondary amine bonds.
Aniline: Enhances the efficiency of the hydrazide-aldehyde reaction.
Major Products:
Hydrazone Linkages: Formed from the reaction of hydrazide with aldehydes and ketones.
Secondary Amine Bonds: Formed from the reduction of hydrazone linkages.
Applications De Recherche Scientifique
Hydrazide-PEG4-Desthiobiotin has a wide range of applications in scientific research:
Chemistry: Used for labeling and purifying glycoproteins and other macromolecules.
Biology: Facilitates the study of cell surface glycoproteins and their interactions.
Medicine: Used in the development of diagnostic assays and therapeutic agents.
Industry: Employed in the production of bioconjugates and other specialized reagents
Mécanisme D'action
The mechanism of action of Hydrazide-PEG4-Desthiobiotin involves the formation of hydrazone linkages with aldehyde groups on macromolecules. The desthiobiotin tag binds to streptavidin and other biotin-binding proteins with high specificity but lower affinity than biotin. This allows for the easy elution of labeled proteins under mild conditions, minimizing the isolation of naturally biotinylated molecules and eliminating the use of harsh elution conditions .
Comparaison Avec Des Composés Similaires
Hydrazide-PEG4-Biotin: Similar in structure but contains biotin instead of desthiobiotin.
Hydrazide-PEG4: Lacks the biotin or desthiobiotin group, used for different labeling purposes.
Uniqueness: Hydrazide-PEG4-Desthiobiotin is unique due to its desthiobiotin tag, which allows for easy elution from streptavidin under mild conditions. This makes it particularly useful for applications where non-denaturing elution of labeled proteins is desired .
Propriétés
Formule moléculaire |
C21H41N5O7 |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C21H41N5O7/c1-17-18(25-21(29)24-17)5-3-2-4-6-19(27)23-8-10-31-12-14-33-16-15-32-13-11-30-9-7-20(28)26-22/h17-18H,2-16,22H2,1H3,(H,23,27)(H,26,28)(H2,24,25,29)/t17-,18+/m0/s1 |
Clé InChI |
MPMSVTBRHKKFEJ-ZWKOTPCHSA-N |
SMILES isomérique |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |
SMILES canonique |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,2-Trimethyl-3-pent-4-ynyl-benzo[e]indol-3-ium iodide](/img/structure/B11929982.png)
![Methyl 4-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)benzoate](/img/structure/B11929993.png)



![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11930017.png)
![(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B11930023.png)
![1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B11930024.png)





